2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Description
The compound 2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a heterocyclic derivative featuring a fused naphthoimidazole core linked to an isoindole-1,3-dione moiety via a phenyl bridge.
Properties
IUPAC Name |
2-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H18N4O5/c36-30-25-13-12-24(40-23-7-3-6-22(16-23)35(38)39)17-26(25)31(37)34(30)21-10-8-18(9-11-21)29-32-27-14-19-4-1-2-5-20(19)15-28(27)33-29/h1-17H,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQYTCXAIYIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)OC7=CC=CC(=C7)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 505.53 g/mol. Its structure features a naphthoimidazole core, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C31H23N3O4 |
| Molecular Weight | 505.53 g/mol |
| LogP | 7.2267 |
| Polar Surface Area (PSA) | 57.78 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation, such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune response modulation and tumor growth.
- DNA Interaction : It has been suggested that the compound can intercalate with DNA, leading to cytotoxic effects on cancer cells by disrupting their replication processes.
- Signal Transduction Pathways : The compound may also influence various signaling pathways involved in cell survival and apoptosis.
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. A study demonstrated that it effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.
Case Studies
Several studies have explored the anticancer properties of related compounds:
- Study on IDO Inhibition : A systematic study on imidazole derivatives showed that modifications similar to those in our compound significantly enhanced IDO inhibition, suggesting potential therapeutic applications in cancer treatment .
- Cell Proliferation Inhibition : In vitro assays indicated that the compound reduced cell viability in various cancer cell lines by more than 50% at micromolar concentrations .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- In vitro Studies : The compound was tested against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating potent activity against tumor cells .
- Mechanistic Insights : Mechanistic studies revealed that the compound triggers apoptosis through the mitochondrial pathway, characterized by cytochrome c release and caspase activation .
Comparison with Similar Compounds
When compared to other naphthoimidazole derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological efficacy:
| Compound Name | Structure Features | Activity Level |
|---|---|---|
| Compound A | Naphthoimidazole core | Moderate |
| Compound B | Naphthoimidazole with alkyl substituents | Low |
| This Compound | Naphthoimidazole + nitrophenoxy group | High (potent anticancer activity) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:
Table 1. Structural and Functional Comparison
Key Findings
Core Structure Influence :
- The target compound’s naphthoimidazole-isoindole-dione hybrid contrasts with simpler imidazole-isoindoline derivatives (e.g., compound 6-8 in ). The fused naphthoimidazole likely enhances aromatic stacking and rigidity, which may improve target binding but reduce solubility compared to diphenylimidazole analogs.
- Triazole-thiazole-acetamide derivatives (e.g., 9c ) prioritize hydrogen bonding and steric interactions via triazole and thiazole moieties, whereas the target’s nitro group may favor electrostatic interactions.
Substituent Effects: Electron-withdrawing groups: The 3-nitrophenoxy group in the target compound parallels the 4-bromophenyl group in 9c and nitro groups in TDAE-synthesized derivatives . These groups enhance electrophilicity and antimicrobial potency by stabilizing charge-transfer complexes . Phenolic vs. Nitro groups: Antioxidant imidazole-phenolic derivatives (e.g., 1Pyr ) rely on hydroxyl radicals for activity, whereas nitro groups in the target compound may prioritize redox or nitroreductase-mediated bioactivation.
Synthetic Methodologies :
- Conventional condensation (used for isoindoline-dione derivatives ) contrasts with TDAE-mediated strategies for nitroimidazole intermediates . The target compound’s synthesis likely requires precise control to integrate the naphthoimidazole and nitro groups without side reactions.
Biological Activity Trends: Antimicrobial efficacy in isoindoline-dione derivatives correlates with electron-withdrawing substituents (e.g., bromo, nitro) . Docking studies for 9c highlight the importance of substituent positioning in binding pockets, implying that the target’s naphthoimidazole may occupy hydrophobic regions unavailable to smaller imidazole analogs.
Research Implications and Limitations
- Structural Optimization : The naphthoimidazole core offers a template for developing selective kinase or topoisomerase inhibitors, leveraging its extended aromatic surface. However, solubility challenges may require formulation adjustments.
- Activity Gaps : While antimicrobial and antioxidant activities are documented for analogs , the target compound’s specific bioactivity remains unverified. Further assays (e.g., MIC testing, cytotoxicity profiling) are needed.
- Synthetic Complexity : Integrating multiple aromatic systems (naphthoimidazole, isoindole-dione) demands rigorous purification to avoid byproducts, as seen in triazole-thiazole syntheses .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
